molecular formula C13H18ClNO B2569020 Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride CAS No. 1052519-95-5

Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride

Cat. No.: B2569020
CAS No.: 1052519-95-5
M. Wt: 239.74
InChI Key: ZIANLNYVSRQZNH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride is a bicyclic amine derivative featuring a norbornene (bicyclo[2.2.1]hept-5-ene) core substituted with a furan-2-ylmethyl group and a methylamine moiety, stabilized as a hydrochloride salt. Its molecular formula is C₁₄H₁₈ClNO, with a calculated molecular weight of 251.76 g/mol. The compound’s rigid bicyclic structure and aromatic furan substituent confer unique steric and electronic properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-13(15-5-1)9-14-8-12-7-10-3-4-11(12)6-10;/h1-5,10-12,14H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIANLNYVSRQZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNCC3=CC=CO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride typically involves multiple steps. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by functionalization steps to introduce the furan and amine groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution

The amine group reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted derivatives. For example, alkylation or acylation can modify the amine’s reactivity profile.

Reaction Conditions :

  • Reagents : Electrophiles (e.g., methyl iodide, acetyl chloride).

  • Catalysts : Bases like NaOH or Et₃N to deprotonate the amine.

Products : Alkylated or acylated amine derivatives.

Oxidation and Reduction

  • Oxidation : The amine group can be oxidized to nitroso or nitro derivatives, though specific conditions depend on steric hindrance from the bicyclic framework.

  • Reduction : Double bonds (e.g., in the bicyclo[2.2.1]heptene core) may undergo hydrogenation under catalytic conditions (e.g., H₂/Pd) .

Coupling Reactions

The compound participates in coupling reactions (e.g., with carbodiimides or click chemistry) to form bioconjugates or molecular probes. These reactions leverage the amine’s nucleophilicity.

4. Reaction Mechanisms
The bicyclic structure influences reactivity:

  • Bridgehead stability : The bicyclo[2.2.1] framework restricts bond rotations, altering electronic effects on the amine group.

  • Furan ring interactions : The furan moiety may participate in π-π stacking or hydrogen bonding, stabilizing intermediates during reactions .

5. Bridgehead Reactivity in Bicyclic Systems
Studies on related bicyclic compounds reveal:

CompoundHydrogen Abstraction ReactivityKey Observations
Bicyclo[2.2.1]heptaneLow (bridgehead H)Bridgehead positions are sterically shielded .
Bicyclo[2.2.2]octaneModerate (8.8%)Larger ring systems show increased reactivity .
AdamantaneHigh (86%)Bridged structures enhance stability .

6. Applications and Stability
The compound’s reactivity profile makes it suitable for:

  • Drug discovery : As a precursor for bioactive molecules targeting receptors or enzymes.

  • Materials science : Incorporation into polymers or coatings via coupling reactions .

7. Comparison with Analogues

FeatureBicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amineBicyclo[3.3.0]octanamine
Reactivity Enhanced by amine and furan groupsLower due to different strain/positioning
Biological Activity Potential for receptor binding (e.g., CXCR1/2 antagonism)Limited reported activity

Scientific Research Applications

Medicinal Chemistry

Bicyclo[2.2.1]hept-5-en derivatives have shown promise in medicinal chemistry, particularly as potential therapeutic agents.

Case Study: Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to bicyclo[2.2.1]hept structures against SARS-CoV-2, the virus responsible for COVID-19. For instance, derivatives that incorporate furan rings have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, demonstrating IC50 values in the micromolar range, indicating their potential as antiviral agents .

Polymer Science

Bicyclic compounds like bicyclo[2.2.1]heptane are utilized in the development of polymers and polymer additives due to their unique structural characteristics.

Applications in Polymers

The stability and reactivity of bicyclic compounds make them suitable for use as monomers or crosslinking agents in polymer synthesis. They can enhance mechanical properties and thermal stability in polymer matrices, leading to advanced materials with improved performance characteristics.

Agrochemicals

The structural features of bicyclo[2.2.1]hept derivatives also lend themselves to applications in agrochemicals.

Pesticidal Properties

Research indicates that certain bicyclic compounds exhibit insecticidal and herbicidal activities, making them candidates for developing new agrochemical formulations that are more effective and environmentally friendly .

Specialty Chemicals

The compound is also relevant in the production of specialty chemicals used in various industrial applications.

Use in Synthesis

Bicyclo[2.2.1]hept derivatives serve as building blocks in organic synthesis, enabling chemists to create complex molecules with specific functional groups tailored for various applications, including pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can influence binding to enzymes or receptors. The furan and amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo[2.2.1]heptane Family

The following table highlights key bicyclo[2.2.1]heptane derivatives and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound Not Provided C₁₄H₁₈ClNO 251.76 Furan-2-ylmethyl, bicyclo-methylamine Research use; potential ligand or intermediate
Mecamylamine Hydrochloride 107596-31-6 C₁₁H₂₂ClN 203.75 N,2,3,3-Tetramethyl substituents Nicotinic acetylcholine receptor antagonist
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl 1252672-38-0 C₈H₁₄ClNO₂ 199.66 Amino, carboxylic acid Building block for peptidomimetics
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate 15448-76-7 C₁₀H₁₇NO₂ 183.25 Methyl ester, amino Intermediate for drug synthesis
Key Observations:
  • This could enhance binding to aromatic residues in biological targets .
  • Hydrochloride Salts : All listed compounds are hydrochloride salts, improving solubility and crystallinity. The target compound’s higher molecular weight compared to mecamylamine suggests increased steric bulk, which may influence pharmacokinetics .
  • Bicyclo Core Variations: Derivatives like bicyclo[2.2.2]octane (e.g., 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride, CAS 1403864-74-3) exhibit reduced ring strain and altered conformational flexibility compared to the [2.2.1] system, impacting receptor affinity .

Functional Group Comparisons

Amine Derivatives
  • Primary vs. Secondary Amines : The target compound’s secondary amine (attached to bicyclo and furan groups) contrasts with primary amines in analogues like bicyclo[2.1.1]hexan-1-amine hydrochloride (CAS 89676-79-9). Secondary amines generally exhibit lower basicity but higher lipophilicity .
  • Aromatic vs. weight 208.09). This may influence redox stability and metabolic pathways .
Bicyclic Systems in Drug Discovery
  • Norbornene vs. Azabicyclo Systems: Azabicyclo derivatives (e.g., 5-fluoro-2-azabicyclo[2.2.1]heptane, CAS 2288709-05-5) incorporate nitrogen into the bicyclic core, enabling hydrogen bonding and altered pharmacokinetic profiles. The target compound lacks this feature but retains rigidity for spatial control .
  • Bicyclo[2.2.1] vs. Bicyclo[3.2.0]: Antibiotic-related compounds like (2S,5R,6R)-6-[(R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () highlight the importance of ring size and heteroatoms in biological activity. The target compound’s smaller bicyclo system may limit such applications but enhance synthetic versatility .

Pharmacological Potential

  • Mecamylamine hydrochloride (a structurally simplified analogue) demonstrates the therapeutic relevance of bicyclo[2.2.1]heptane amines in neurology. The target compound’s furan substituent may modulate selectivity for non-neuronal targets .

Biological Activity

Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride, with the CAS number 1052519-95-5, is a complex organic compound characterized by its bicyclic structure and the presence of both furan and amine functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The unique bicyclic structure and functional groups allow for binding to these targets, potentially leading to inhibition or modulation of their activity. The precise pathways involved can vary based on the specific biological context.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to Bicyclo[2.2.1]hept-5-en derivatives exhibit significant antimicrobial and anticancer activities:

  • Antimicrobial Activity : Studies have shown that derivatives containing furan rings can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anticancer Activity : Some related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that Bicyclo[2.2.1]hept derivatives may also possess anticancer properties.

Structure-Activity Relationship (SAR)

The structure of Bicyclo[2.2.1]hept-5-en derivatives plays a crucial role in determining their biological activity. Modifications to the furan ring or the amine group can significantly influence potency and selectivity against biological targets.

CompoundIC50 (μM)Biological Activity
F8-S4310.76SARS-CoV-2 M pro inhibitor
F8-B221.55SARS-CoV-2 M pro inhibitor
F8-B61.57Reversible covalent inhibitor

Case Studies

Recent studies have explored the biological activity of compounds structurally related to Bicyclo[2.2.1]hept derivatives:

  • SARS-CoV-2 Inhibition : A study reported that certain furan-containing compounds exhibited IC50 values in the low micromolar range against the main protease (M pro) of SARS-CoV-2, suggesting potential therapeutic applications for COVID-19 treatment .
  • Cytotoxicity Assessments : In vitro assays demonstrated that some derivatives showed low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells, highlighting their selectivity and safety profile .

Q & A

Q. What synthetic routes are effective for preparing bicyclo[2.2.1]heptane derivatives with amine and furan substituents?

The synthesis of bicyclo[2.2.1]heptane-based amines often involves Diels–Alder reactions or phosgenation of precursors. For example, phosgenation of 5-norbornene-2-amine yields bicyclo[2.2.1]hept-5-ene-2-yl isocyanate intermediates, which can react with furan-containing amines to introduce substituents . Solvent choice (e.g., ethylene glycol) and catalysts (e.g., KOH) significantly impact yields (~70% reported). Optimize reaction conditions to avoid side products like urea derivatives .

Q. How can the purity and structural integrity of this hydrochloride salt be validated?

Use a combination of:

  • HPLC/GC-MS for purity assessment (>95%).
  • 1H/13C NMR to confirm substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm and bicyclic protons at δ 1.8–2.5 ppm) .
  • Elemental analysis to verify stoichiometry (e.g., Cl⁻ content via titration) .
    Contradictions in solubility data (e.g., H₂O solubility of 20 mg/mL in some salts vs. insolubility in others) should be resolved using standardized solvent systems .

Q. What are the key challenges in functionalizing the bicyclo[2.2.1]heptane core with a furan group?

Steric hindrance from the bicyclic framework often limits reaction efficiency. Strategies include:

  • Protecting group chemistry (e.g., Boc for amines) to direct substitution .
  • Microwave-assisted synthesis to enhance reaction rates for furan coupling .
  • Grignard or Sonogashira reactions for C–C bond formation with furan derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselectivity in bicyclo[2.2.1]heptane derivatives is influenced by:

  • Chiral auxiliaries : Use enantiopure phosphine ligands (e.g., (1R,2S,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diylbis[1,1-diphenylphosphine]) to direct asymmetric hydrogenation .
  • Ring strain : The norbornene core’s rigidity favors endo/exo selectivity in cycloadditions .
  • Computational modeling : DFT studies predict transition-state geometries to optimize stereochemical outcomes .

Q. What analytical methods resolve contradictions in stability data for bicyclo[2.2.1]heptane hydrochlorides?

Conflicting stability reports (e.g., decomposition at 270°C vs. lower thresholds) require:

  • Thermogravimetric analysis (TGA) to assess thermal degradation profiles .
  • Accelerated stability studies under varying pH/humidity to identify degradation pathways (e.g., hydrolysis of the furan ring) .
  • X-ray crystallography to correlate crystal packing with thermal resilience .

Q. How does the furan moiety influence the compound’s biological or chemical reactivity?

The furan group:

  • Enhances π-π interactions in receptor binding (relevant in drug design) .
  • Increases susceptibility to oxidation : Use radical scavengers (e.g., BHT) during storage .
  • Modulates solubility : LogP calculations predict hydrophobicity, guiding solvent selection for reactions .

Q. What strategies mitigate byproduct formation during hydrochloride salt preparation?

  • Controlled HCl gas addition to avoid over-acidification, which can degrade the bicyclic core .
  • Recrystallization from polar aprotic solvents (e.g., DMF/EtOH mixtures) to remove urea or dimeric byproducts .
  • In situ monitoring via IR spectroscopy to track amine protonation and salt formation .

Methodological Guidance Tables

Parameter Recommended Protocol Key References
Stereochemical Analysis Chiral HPLC with amylose-based columns; X-ray crystallography
Thermal Stability TGA at 10°C/min under N₂; DSC for phase transitions
Solubility Profiling Shake-flask method in buffered aqueous/organic systems

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